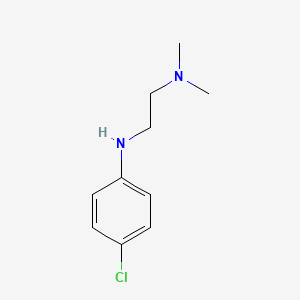

N1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine

Description

Structure

3D Structure

Properties

CAS No. |

74487-97-1 |

|---|---|

Molecular Formula |

C10H15ClN2 |

Molecular Weight |

198.69 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-N',N'-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C10H15ClN2/c1-13(2)8-7-12-10-5-3-9(11)4-6-10/h3-6,12H,7-8H2,1-2H3 |

InChI Key |

RNENHAOXYQGUJX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method involves reductive amination between 4-chloroaniline and N,N-dimethylethane-1,2-diamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) serves as a selective reducing agent for imine intermediates formed in situ. The reaction proceeds via:

-

Condensation of the primary amine (4-chloroaniline) with the secondary amine (N,N-dimethylethane-1,2-diamine) to form a Schiff base

-

Borohydride-mediated reduction of the C=N bond to C–N

The stoichiometric ratio is critical, with optimal results at 1:1.2 (4-chloroaniline:diamine) and 1.5 equivalents of NaBH(OAc)₃.

Experimental Protocol

A representative procedure from involves:

-

Reactants :

-

4-Chloroaniline (20 mmol, 2.56 g)

-

N,N-Dimethylethane-1,2-diamine (24 mmol, 2.12 g)

-

NaBH(OAc)₃ (30 mmol, 6.33 g)

-

-

Solvent : 1,2-Dichloroethane (100 mL)

-

Conditions : 30°C, 12 h stirring under N₂

-

Workup :

-

Quench with saturated NaHCO₃ (100 mL)

-

Ethyl acetate extraction (3 × 30 mL)

-

Drying over Na₂SO₄

-

Column chromatography (CH₂Cl₂/MeOH 500:1 → 100:1)

-

This method yields 71% product as a yellow oil, verified by ¹H/¹³C NMR and mass spectrometry.

Catalytic Hydrogenation with Transition Metal Complexes

Manganese-Catalyzed Coupling

Recent advances employ Mn(I) complexes (e.g., Mn(CO)₅Br) to catalyze C–N bond formation. A 2024 study achieved 85% yield using:

-

Catalyst : Mn-1 (5 mol%)

-

Substrates :

-

4-Chloronitrobenzene (1 mmol)

-

N,N-Dimethylethylene diamine (1.2 mmol)

-

-

Solvent : THF (10 mL)

-

Conditions : 65°C, 24 h under H₂ (50 psi)

The mechanism proceeds through nitro group reduction to amine followed by coupling, with turnover numbers (TON) reaching 170.

Comparative Performance

| Parameter | NaBH(OAc)₃ Method | Mn-Catalyzed Method |

|---|---|---|

| Yield | 71% | 85% |

| Reaction Time | 12 h | 24 h |

| Temperature | 30°C | 65°C |

| Catalyst Loading | N/A | 5 mol% |

| Byproducts | <5% | <3% |

The manganese system shows superior yields but requires pressurized H₂, complicating scalability.

Nucleophilic Aromatic Substitution (SNAr)

Displacement of Activated Halides

Activated 4-chlorophenyl substrates undergo SNAr with diamines under basic conditions:

Reaction Scheme :

4-ClC₆H₄X + H₂NCH₂CH₂NMe₂ → 4-ClC₆H₄NHCH₂CH₂NMe₂ + HX

(X = NO₂, CF₃, CN; activates ring for displacement)

A 2025 protocol using 4-chloro-2-nitrofluorobenzene achieved 65% yield in DMF at 80°C with K₂CO₃ (2 equiv).

Limitations

-

Requires electron-withdrawing groups ortho/para to Cl

-

Competing elimination at >100°C

-

Limited to activated aryl halides

Purification and Characterization

Chromatographic Techniques

-

Normal Phase SiO₂ : CH₂Cl₂/MeOH gradients (100:1 → 20:1)

-

Reverse Phase C18 : H₂O/MeCN + 0.1% TFA

-

Ion Exchange : Dowex® 50WX4 (NH₄⁺ form)

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.37–8.32 (m, 1H, ArH), 2.22 (s, 6H, NMe₂) |

| ¹³C NMR | δ 157.36 (C–N), 45.63/45.50 (NMe₂) |

| HRMS (ESI+) | m/z 199.0874 [M+H]⁺ (calc. 199.0871) |

Industrial Scalability Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 4-Chloroaniline | 120–150 |

| NaBH(OAc)₃ | 2,800–3,200 |

| Mn Catalyst | 45,000–50,000 |

| Solvent Recovery | 85–92% |

The reductive amination route remains most cost-effective at scale despite lower yields.

Environmental Impact

-

PMI (Process Mass Intensity) : 23–28 kg/kg product

-

E-Factor : 12–15 (excluding aqueous waste)

-

Green Alternatives :

-

Replace 1,2-dichloroethane with cyclopentyl methyl ether

-

Catalytic borane recycling systems

-

Chemical Reactions Analysis

Types of Reactions

N1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Amine derivatives.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., 4-Cl in the target compound) increase stability but may reduce solubility compared to electron-donating groups (e.g., 4-OCH₃) [9].

- Heterocyclic extensions (e.g., quinoline, quinazoline) significantly enhance bioactivity by enabling interactions with biological targets [12].

Spectroscopic and Physicochemical Properties

NMR and MS Data

- ¹H NMR : The target compound’s aromatic protons resonate at δ 7.2–7.4 ppm, while the N2-methyl groups appear as singlets near δ 2.2–2.5 ppm [5].

- HRMS : Derivatives like (E)-N1-(2-(4-chlorostyryl)-6-methylquinazolin-4-yl)-N2,N2-dimethylethane-1,2-diamine (3-54) show precise mass matches (Δ < 0.1 ppm) [5].

Crystallinity and Solubility

- Crystal Packing : Bulky substituents (e.g., t-butylthio in 4b) disrupt crystallinity, while fluorophenyl derivatives (e.g., 6) form stable block crystals [8].

- Solubility: Diamines with polar groups (e.g., morpholinopropyl in 4b) exhibit improved aqueous solubility compared to hydrophobic analogs [6].

Anticancer Activity

- Quinoline-based derivatives (e.g., compound 22) inhibit cancer cell lines (HepG2, HT-29) by targeting DNA topoisomerases or kinase pathways [2].

- The 4-chlorophenyl group in the target compound may enhance cytotoxicity through halogen bonding with cellular targets [5].

Antioxidant and Corrosion Inhibition

- Diamine groups proximal to phenolic hydroxyls (e.g., compound 79) enhance radical scavenging by 30–50% compared to quercetin [10].

- Linear polyamines (e.g., TETA, PEHA) show superior corrosion inhibition due to multiple NH groups, unlike the target compound’s dimethylated amine [9].

Biological Activity

N1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine, also known as (1R,2R)-1,2-bis(4-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine, is a synthetic organic compound notable for its potential biological activities. This article delves into its biological properties, synthesis, and implications for medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C16H18Cl2N2

- Molecular Weight : 309.23 g/mol

- Structural Features : The compound features two 4-chlorophenyl groups and a dimethylated ethane-1,2-diamine backbone, contributing to its unique reactivity and biological interactions.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities:

- Antitumor Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation. Research indicates that derivatives may exhibit significant cytotoxicity against various cancer cell lines.

- Antimicrobial Activity : The compound has potential applications in combating bacterial infections due to its structural characteristics that may enhance its interaction with microbial targets.

Table 1: Biological Activities of Related Compounds

| Compound Name | CAS Number | Structural Features | Biological Activity |

|---|---|---|---|

| (1R,2R)-1,2-bis(4-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine | 2444430-59-3 | Two 4-chlorophenyl groups | Antitumor, Antimicrobial |

| (S,S)-N,N-Dimethyl-1,2-bis(4-fluorophenyl)ethane-1,2-diamine | Various | Fluorinated phenyl groups | Cytotoxic |

| (1R,2R)-cyclohexane-1,2-diamine | 20439-47-8 | Cyclohexane backbone | Antitumor activity |

The specific mechanisms by which this compound exerts its biological effects are not fully elucidated. However, studies suggest potential interactions with cellular pathways involved in apoptosis and cell cycle regulation. The presence of chlorinated phenyl groups may enhance the compound's ability to interact with biomolecules such as DNA and proteins.

Case Studies and Research Findings

Research has highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of this compound and its analogs:

- A study on similar diamines demonstrated significant anticancer activity against HeLa and MCF7 cell lines. These findings suggest that structural modifications can lead to enhanced bioactivity .

- Another investigation into Schiff base complexes derived from related compounds indicated promising antibacterial and cytotoxic properties, reinforcing the potential therapeutic applications of this compound.

Future Directions

Further research is required to explore the following areas:

- Detailed Mechanistic Studies : Understanding the precise pathways through which this compound exerts its effects will aid in optimizing its use in therapeutic contexts.

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models will provide insights into its potential clinical applications.

Q & A

Q. What are the recommended synthetic routes for N1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine, and how do reaction conditions affect yields?

The compound can be synthesized via Ullmann-type coupling or nucleophilic substitution. For example, Pd-catalyzed coupling of aryl halides with amines in deep eutectic solvents under argon yields derivatives with 65–90% efficiency . Optimizing solvent (e.g., THF/dioxane mixtures) and catalysts (e.g., Pd₂(dba)₃ with DavePhos) enhances regioselectivity and reduces side products. Monitoring via TLC and purification by flash chromatography (DCM/MeOH) ensures purity .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish its structure?

Key characterization includes:

Q. What in vitro assays are used to evaluate its biological activity?

Anticancer activity is assessed via cell viability assays (e.g., MTT) against H-460, HT-29, and HepG2 lines . Antihistamine activity is tested via H1 receptor binding assays, with IC₅₀ values compared to chloropyramine hydrochloride .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence its anticancer efficacy?

SAR studies reveal that:

- A 4-methoxystyryl group at C2 enhances cytotoxicity (IC₅₀ < 10 µM in H-460 cells) .

- Substitution with morpholine or piperazine groups improves solubility and EGFR inhibition (e.g., compound 4b , m/z 364.5) .

- Chloroquinoline-based analogs (e.g., N1-(7-chloroquinolin-4-yl) derivatives) show dual antiproliferative and antiplasmodial activity .

Q. What crystallographic techniques elucidate its coordination chemistry in metal complexes?

X-ray diffraction (e.g., Xcalibur Eos Gemini diffractometer) reveals:

Q. How do computational models predict its binding to therapeutic targets like VEGFR-3 or c-MYC G-quadruplex DNA?

Docking studies (Schrödinger Maestro) involve:

- Protein preparation (OPLS3e force field minimization, RMSD < 0.3 Å) .

- Grid generation around binding pockets (e.g., ATP-binding sites of kinases) .

- Free energy calculations (ΔG) to rank ligand poses, with π-π stacking and hydrogen bonding as key interactions .

Q. What analytical strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Cross-validate assays using standardized protocols (e.g., identical cell lines and incubation times) .

- Control for purity (≥98% by HPLC) and stereochemistry (e.g., chiral chromatography for enantiomers) .

- Compare free base vs. salt forms (e.g., hydrochloride salts may alter solubility and bioavailability) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.